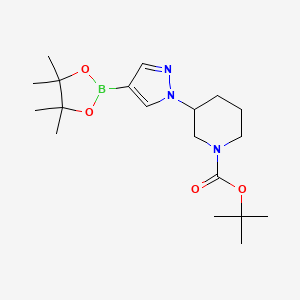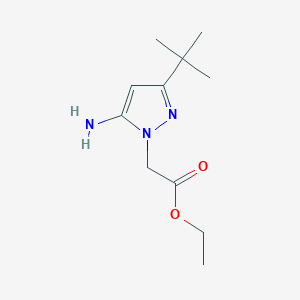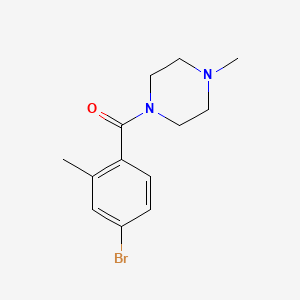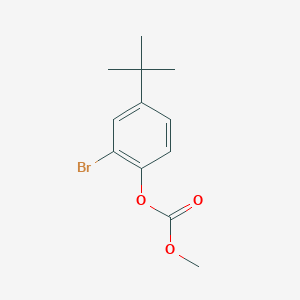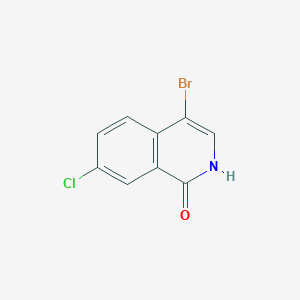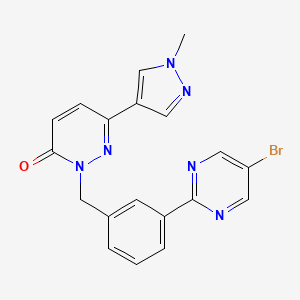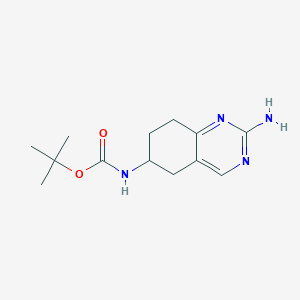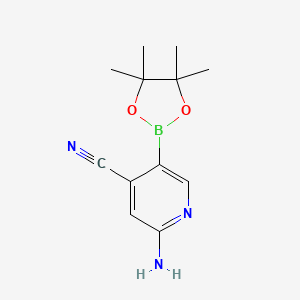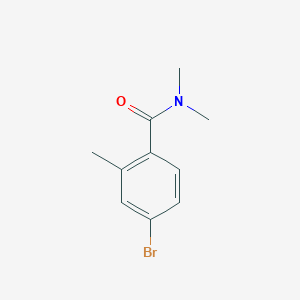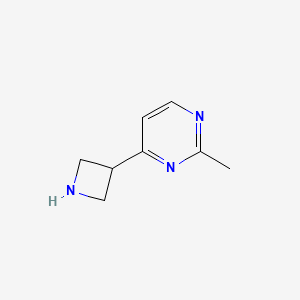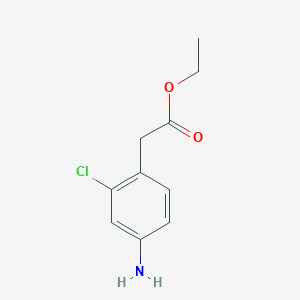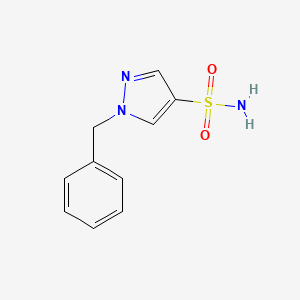
1-benzyl-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
1-benzyl-1H-pyrazole-4-sulfonamide is a chemical compound with the CAS Number: 1248821-86-4 . It has a molecular weight of 237.28 and is typically stored at room temperature . It is usually in powder form .
Synthesis Analysis
The synthesis of 1-benzyl-1H-pyrazole-4-sulfonamide and its derivatives often involves reactions of intra- and intermolecular heterocyclization . The compounds are characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Molecular Structure Analysis
The molecular structure of 1-benzyl-1H-pyrazole-4-sulfonamide includes a benzyl group attached to the 1-position of a pyrazole ring, which is further substituted at the 4-position with a sulfonamide group .Physical And Chemical Properties Analysis
1-benzyl-1H-pyrazole-4-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 237.28 .Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activities
Compounds derived from pyrazole-sulfonamide show significant antiproliferative activities against cancer cell lines. The synthesis of these derivatives involves various chemical techniques, leading to compounds that exhibit selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).
Bioactivities as Enzyme Inhibitors
Pyrazoline benzene sulfonamides have been investigated for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds also exhibit low cytotoxicity and tumor selectivity, making them good candidates for developing novel inhibitors (Ozmen Ozgun et al., 2019).
Catalytic Applications
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been applied as a homogeneous catalyst for the synthesis of various heterocyclic derivatives under aqueous media. This method aligns with green chemistry protocols due to its mild reaction conditions and high yields (Khazaei et al., 2015).
Antimicrobial and Antitubercular Activities
Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies provide insight into their mode of inhibition against Mycobacterium tuberculosis, demonstrating their potential as antitubercular agents (Shingare et al., 2022).
Multi-Target Agent Development
Novel polyfluoro substituted pyrazoline type sulfonamides have been synthesized, exhibiting significant inhibitory profiles against acetylcholinesterase and human carbonic anhydrase enzymes. These compounds are considered promising inhibitors due to their nanomolar level inhibitory potencies (Yamali et al., 2020).
Propiedades
IUPAC Name |
1-benzylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c11-16(14,15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACINTRGTMXXGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



